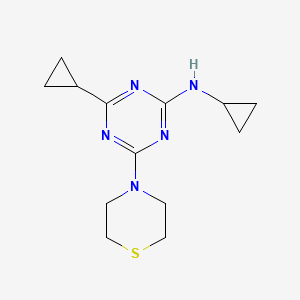
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-
Numéro de catalogue B8373711
Poids moléculaire: 277.39 g/mol
Clé InChI: FSNZHRXDXKICIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05258513
Procedure details


12.2 g of 2-chloro-4-cyclopropyl-6-cyclopropylamino-1,3,5-triazine (0.057 mole), 5.97 g of thiomorpholine (0.057 mole) and 8 g of potassium carbonate (0.057 mole) are mixed in 100 ml of isopropyl alcohol and the mixture is heated at 75°-80° C. for 2 hours. It is cooled, the salts are filtered off and the filtrate is evaporated to dryness. The residue is taken up in 200 ml of dichloromethane, the solution is washed with water and dried over sodium sulfate and the solvent is evaporated. The product obtained is crystallized from a 1:2 (v/v) mixture of ethyl acetate-hexane to give 13.18 g of 2-cyclopropyl-4-cyclopropylamino-6-thiomorpholino-1,3,5-triazine. Yield: 83.5%. M.P.: 133°-134° C.
Name
2-chloro-4-cyclopropyl-6-cyclopropylamino-1,3,5-triazine
Quantity
12.2 g
Type
reactant
Reaction Step One




Yield
83.5%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4]([NH:11][CH:12]2[CH2:14][CH2:13]2)[N:3]=1.[NH:15]1[CH2:20][CH2:19][S:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[CH:8]1([C:6]2[N:5]=[C:4]([NH:11][CH:12]3[CH2:14][CH2:13]3)[N:3]=[C:2]([N:15]3[CH2:20][CH2:19][S:18][CH2:17][CH2:16]3)[N:7]=2)[CH2:10][CH2:9]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-chloro-4-cyclopropyl-6-cyclopropylamino-1,3,5-triazine
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=N1)C1CC1)NC1CC1
|
|
Name
|
|
|
Quantity
|
5.97 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCSCC1
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated at 75°-80° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the salts are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is crystallized from a 1:2 (v/v) mixture of ethyl acetate-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=NC(=NC(=N1)NC1CC1)N1CCSCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.18 g | |
| YIELD: PERCENTYIELD | 83.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
